9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one
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Overview
Description
9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one is a synthetic steroid compound. It is known for its role as an androgen, a type of sex hormone that stimulates or controls the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors .
Preparation Methods
The exact synthetic routes and reaction conditions can vary, but typically involve the use of fluorinating agents and hydroxylation reactions under controlled conditions . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of analytical methods.
Biology: It is studied for its effects on androgen receptors and its role in regulating gene expression and cellular processes.
Medicine: It is investigated for its potential therapeutic applications in treating conditions related to androgen deficiency or imbalance.
Mechanism of Action
The mechanism of action of 9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the regulation of genes associated with muscle growth, bone density, and secondary sexual characteristics .
Comparison with Similar Compounds
9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one can be compared with other similar compounds, such as:
Fluoxymesterone: Another synthetic androgen with similar chemical structure and biological activity.
Betamethasone: A corticosteroid with anti-inflammatory properties, differing in its primary biological role and therapeutic applications.
Dexamethasone: A synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive effects
The uniqueness of this compound lies in its specific fluorine and hydroxyl substitutions, which confer distinct chemical and biological properties compared to other steroids .
Properties
CAS No. |
32752-30-0 |
---|---|
Molecular Formula |
C21H31FO3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-10,13,16,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H31FO3/c1-12-9-16-15-6-5-13-10-14(23)7-8-18(13,2)21(15,22)17(24)11-19(16,3)20(12,4)25/h10,12,15-17,24-25H,5-9,11H2,1-4H3/t12-,15+,16+,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
DWOBOIHVETVJBV-MVINOYJNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C)O)C)O)F)C |
Origin of Product |
United States |
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